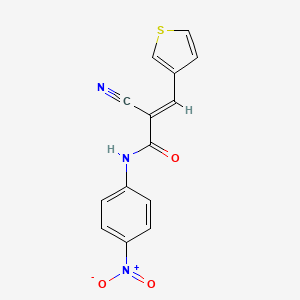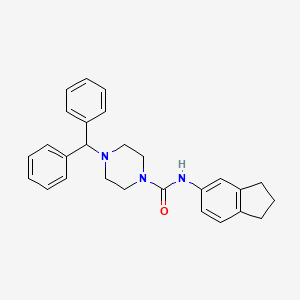![molecular formula C20H31N3O2 B4696862 N-[3-(4-morpholinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4696862.png)
N-[3-(4-morpholinyl)propyl]-4-(1-piperidinylmethyl)benzamide
説明
N-[3-(4-morpholinyl)propyl]-4-(1-piperidinylmethyl)benzamide, commonly known as NMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NMPB belongs to the class of benzamide derivatives and is widely used as a tool in neuroscience research.
作用機序
NMPB acts as a selective antagonist for the 5-HT7 receptor. It binds to the receptor and prevents its activation by serotonin, which is the endogenous ligand for the receptor. This mechanism of action makes NMPB a useful tool for studying the effects of 5-HT7 receptor activation in various physiological and behavioral processes.
Biochemical and Physiological Effects
NMPB has been shown to have several biochemical and physiological effects. For instance, it has been shown to reduce the amplitude and frequency of spontaneous excitatory postsynaptic currents in the hippocampal CA1 region. It has also been shown to reduce the amplitude of evoked inhibitory postsynaptic currents in the hippocampal CA1 region. These effects suggest that NMPB can modulate synaptic transmission in the hippocampus.
実験室実験の利点と制限
One of the advantages of using NMPB in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to study the effects of 5-HT7 receptor activation without interference from other receptors. However, one of the limitations of using NMPB is its relatively low potency, which means that higher concentrations may be required to achieve the desired effects.
将来の方向性
There are several future directions for research on NMPB. One area of interest is the role of the 5-HT7 receptor in various neurological disorders, such as depression, anxiety, and schizophrenia. Another area of interest is the development of more potent and selective antagonists for the 5-HT7 receptor, which could lead to the development of new therapeutic agents for these disorders.
Conclusion
In conclusion, N-[3-(4-morpholinyl)propyl]-4-(1-piperidinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, particularly in neuroscience. It is a selective antagonist for the 5-HT7 receptor and has several biochemical and physiological effects. While there are some limitations to using NMPB in lab experiments, it remains a valuable tool for studying the effects of 5-HT7 receptor activation. There are also several future directions for research on NMPB, which could lead to the development of new therapeutic agents for neurological disorders.
科学的研究の応用
NMPB has been extensively used in scientific research, particularly in neuroscience. It is commonly used as a selective antagonist for the 5-HT7 receptor, which is a G-protein coupled receptor that is widely expressed in the central nervous system. NMPB has also been used as a tool to study the effects of 5-HT7 receptor activation on various physiological and behavioral processes.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(21-9-4-12-22-13-15-25-16-14-22)19-7-5-18(6-8-19)17-23-10-2-1-3-11-23/h5-8H,1-4,9-17H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKPRLZWNGGHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4696779.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4696787.png)
![2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate](/img/structure/B4696792.png)
![4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4696795.png)
![12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-8,9,10,11-tetrahydro[1,2,4]triazolo[1',5':1,6]pyrimido[4,5-b]quinoline](/img/structure/B4696796.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4696802.png)
![2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4696810.png)
![methyl 4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4696815.png)
![N-[3-(pentanoylamino)phenyl]-3-(phenoxymethyl)benzamide](/img/structure/B4696829.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B4696834.png)

![N~1~-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4696859.png)
![4-(methoxymethyl)-6-methyl-2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4696863.png)
